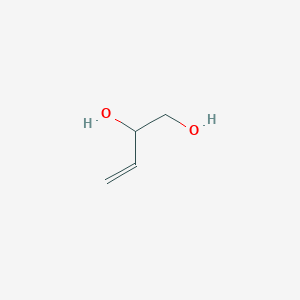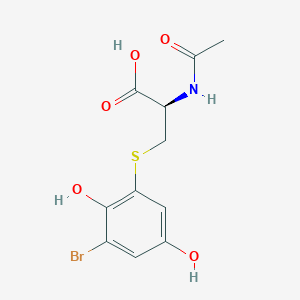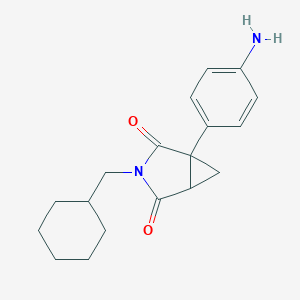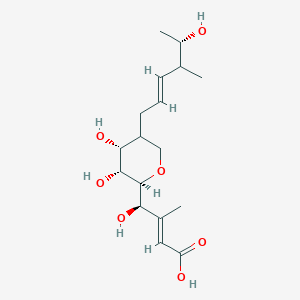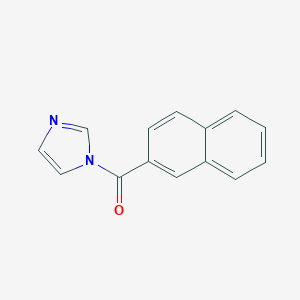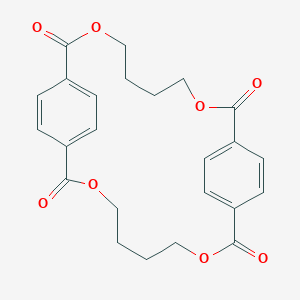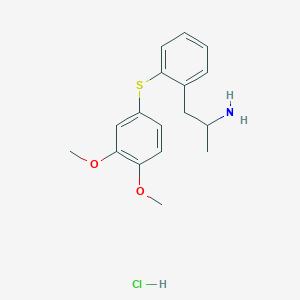
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TAK-147, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and acts as a selective serotonin receptor agonist.
Wirkmechanismus
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor has been shown to have anxiolytic and antidepressant effects.
Biochemische Und Physiologische Effekte
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neurogenesis, and the modulation of neuronal excitability. These effects are thought to contribute to the anxiolytic and antidepressant properties of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more specific and targeted research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of mood disorders. Another area of interest is the development of more selective and potent agonists for the serotonin 5-HT1A receptor, which could lead to more effective treatments for mood disorders. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, which could help to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, including the reaction of 3,4-dimethoxythiophenol with 2-bromoanisole, followed by the reaction with 2-bromo-4-methylphenylpropan-1-amine. The resulting product is then treated with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been studied for its potential therapeutic applications in various fields of research. One area of interest is its use in the treatment of mood disorders, such as depression and anxiety. 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Eigenschaften
CAS-Nummer |
128959-18-2 |
|---|---|
Produktname |
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride |
Molekularformel |
C17H22ClNO2S |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-12(18)10-13-6-4-5-7-17(13)21-14-8-9-15(19-2)16(11-14)20-3;/h4-9,11-12H,10,18H2,1-3H3;1H |
InChI-Schlüssel |
OHTKBSWZKZOJSL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
Synonyme |
Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydroc hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



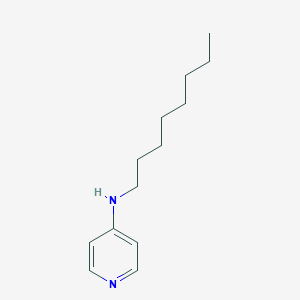
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
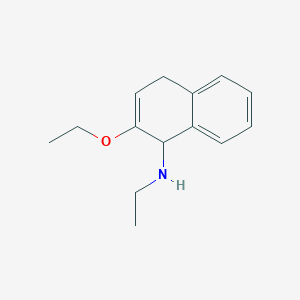
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
